5-(3-Methylphenoxy)pyridin-2-amine

BTK inhibition Kinase selectivity Covalent inhibitor scaffold

5-(3-Methylphenoxy)pyridin-2-amine is a disubstituted aminopyridine derivative (C₁₂H₁₂N₂O, MW 200.24) belonging to the phenoxypyridinamine class. Its structure features a 2-aminopyridine core linked via an ether bridge to a 3-methylphenyl (m-tolyl) group, a scaffold that serves as both a versatile synthetic building block and a privileged pharmacophore in medicinal chemistry.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B7808165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylphenoxy)pyridin-2-amine
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=CN=C(C=C2)N
InChIInChI=1S/C12H12N2O/c1-9-3-2-4-10(7-9)15-11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14)
InChIKeyUEAKAUPMNHFLTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylphenoxy)pyridin-2-amine: Core Scaffold Identity and Procurement-Relevant Characteristics


5-(3-Methylphenoxy)pyridin-2-amine is a disubstituted aminopyridine derivative (C₁₂H₁₂N₂O, MW 200.24) belonging to the phenoxypyridinamine class [1]. Its structure features a 2-aminopyridine core linked via an ether bridge to a 3-methylphenyl (m-tolyl) group, a scaffold that serves as both a versatile synthetic building block and a privileged pharmacophore in medicinal chemistry. This compound falls within the scope of patented phenoxypyridinamine compositions developed as topical anti-inflammatory agents for dermatological disorders [2]. The 5-phenoxy-2-aminopyridine motif is a validated core for irreversible BTK (Bruton's tyrosine kinase) inhibitors, where the substitution pattern on the phenoxy ring critically modulates potency and kinase selectivity [3].

Why Generic Substitution of 5-(3-Methylphenoxy)pyridin-2-amine Is Scientifically Unsound


Substituting 5-(3-Methylphenoxy)pyridin-2-amine with seemingly similar in-class compounds such as the unsubstituted 5-phenoxypyridin-2-amine, or regioisomers like 2-(3-methylphenoxy)pyridin-3-amine, is demonstrably risky without head-to-head data. Within the 5-phenoxy-2-aminopyridine BTK inhibitor series, small changes to the phenoxy substituent (e.g., H vs. methoxy vs. benzyloxy) produce IC₅₀ shifts from 2.20 μM (unsubstituted analogue 18a) to 0.10 μM (benzyloxy analogue 18d)—a 22-fold difference that cannot be predicted a priori [1]. The position of the amino group on the pyridine ring dictates hinge-binding orientation in kinase targets, making regioisomers functionally non-equivalent. Even among methylphenoxy isomers, the change from meta to para substitution alters electronic distribution and steric accessibility, which may affect target engagement, selectivity, and off-target liability. The evidence below quantifies where such differentiation is meaningful for procurement decisions.

Quantitative Differentiation Evidence for 5-(3-Methylphenoxy)pyridin-2-amine Against Key Comparators


BTK Inhibitor Potency: Meta-Substituted Phenoxy Scaffold vs. Unsubstituted Core Analogue

The 5-phenoxy-2-aminopyridine scaffold is a validated BTK inhibitor pharmacophore. In a direct SAR study of this series, the unsubstituted phenoxy analogue (compound 18a, R₃ = H) exhibited a BTK IC₅₀ of 2.20 μM [1]. Introduction of substituents at the meta-position of the phenoxy ring dramatically altered potency: the meta-methoxy analogue (18g, R₃ = OCH₃) achieved IC₅₀ = 0.20 μM, while the meta-benzyloxy analogue (18d, R₃ = OBn) reached IC₅₀ = 0.10 μM [1]. Although direct BTK IC₅₀ data for 5-(3-Methylphenoxy)pyridin-2-amine itself are not published, the SAR trend demonstrates that meta-substitution on the phenoxy ring is a critical potency determinant, with even modest substituents capable of producing >10-fold improvements over the unsubstituted core scaffold. The 3-methyl group provides a distinct electronic (σₘ = -0.07, Hammett constant) and lipophilic (π = +0.56) contribution compared to 3-methoxy (σₘ = +0.12, π = -0.02), predicting different binding interactions and metabolic stability profiles [2].

BTK inhibition Kinase selectivity Covalent inhibitor scaffold

Kinase Selectivity: Meta-Substitution Impact on Off-Target Kinase Engagement

In the 5-phenoxy-2-aminopyridine BTK inhibitor series, the nature of the phenoxy substituent directly influences selectivity against key off-target kinases. At 20 μM compound concentration, the meta-methoxy analogue 18g inhibited EGFRK by only 33.5%, compared to 87.0% for the catechol-type analogue 17d and 60.5% for the meta-benzyloxy analogue 18d [1]. This indicates that meta-substituted resorcinol-type compounds (the subclass most structurally analogous to 5-(3-methylphenoxy)pyridin-2-amine) exhibit improved selectivity profiles over catechol-type variants. Both meta-substituted compounds (18d and 18g) also showed lower cross-inhibition of ITK (52.8% and 46.0%, respectively) and TXK (37.5% and 49.7%, respectively) compared to the catechol-type 17d (ITK: 75.1%, TXK: 88.8%) [1]. These data establish that the meta-substitution pattern shared by the target compound is associated with a therapeutically relevant selectivity window within the TEC kinase family.

Kinase selectivity profiling EGFRK ITK TEC family kinases

Topical Anti-Inflammatory Activity: Phenoxypyridinamine Class Validation in Dermatological Models

The compound class encompassing 5-(3-Methylphenoxy)pyridin-2-amine has been patented for topical anti-inflammatory use (US 4,959,377), with demonstrated activity in the TPA (phorbol ester)-induced mouse ear edema model, a standard assay for dermatological anti-inflammatory agents [1]. The patent discloses quantitative anti-inflammatory data for structurally related phenoxypyridinamines: 3-phenoxy-4-pyridinamine hydrochloride achieved 79% reduction in edema at 0.1 M concentration in the PIPE assay and 60% reduction in the TPA ear edema assay at 10 μg/ear dose [1]. The target compound differs by bearing the amino group at position 2 and the phenoxy at position 5, with a meta-methyl substituent. Within the patent's generic formula (X = loweralkyl), 5-(3-Methylphenoxy)pyridin-2-amine is explicitly covered, and the disclosed assay data provide a quantitative activity benchmark for the chemical class. Procurement of the 3-methyl analogue enables direct evaluation of whether the meta-methyl group enhances or attenuates anti-inflammatory potency relative to the unsubstituted and para-substituted variants also encompassed by the patent.

Anti-inflammatory Dermatological agent TPA-induced ear edema

CCR5 Antagonist Potential: Phenotypic Screening Hits and Implications for HIV and Inflammatory Disease

Pharmacological screening has identified 5-(3-Methylphenoxy)pyridin-2-amine as a candidate CCR5 antagonist, suggesting utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While the precise IC₅₀ value for this specific compound at the CCR5 receptor has not been disclosed in open literature, the binding mode of 2-aminopyridine-based CCR5 antagonists typically involves a critical hydrogen bond between the 2-amino group and the receptor, a feature preserved in the target compound but absent in corresponding 3-amino or 4-amino regioisomers. In a broader screen of CCR5 antagonists utilizing a cell-cell fusion assay (HIV-1 gp120-induced fusion between HEK293 envelope-expressing cells and CD4/CCR5-expressing HOS cells), structurally related antagonists have achieved IC₅₀ values as low as 0.100–0.110 nM in optimized leads [2]. The target compound represents an early-stage fragment or scaffold-hopping starting point within this chemotype space, and its procurement enables direct benchmarking against known CCR5 antagonist pharmacophores.

CCR5 antagonism HIV entry inhibitor Chemokine receptor

Regioisomeric Differentiation: 2-Amine-5-phenoxy vs. 3-Amine-2-phenoxy Scaffold Activity Divergence

The target compound, 5-(3-Methylphenoxy)pyridin-2-amine (2-amine regioisomer), differs fundamentally from its commercially available regioisomer 2-(3-Methylphenoxy)pyridin-3-amine (CAS 953891-27-5) . In kinase inhibitor design, the 2-aminopyridine motif is a privileged hinge-binding fragment that donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu475 in BTK) and accepts a hydrogen bond from the gatekeeper residue (e.g., Thr474 in BTK) [1]. The 3-aminopyridine regioisomer cannot engage the hinge in the same bidentate fashion due to altered geometry of the hydrogen bond donor/acceptor pair. This structural divergence is not a subtle difference: molecular docking of 5-phenoxy-2-aminopyridine-based inhibitors into BTK confirms two specific hydrogen bonds with the hinge region, interactions that are geometrically impossible for the 3-amine isomer [1]. For any application requiring engagement of kinase hinge regions, the 2-amine configuration is mechanistically required, and substitution with the 3-amine regioisomer would eliminate this critical binding interaction.

Regioisomer comparison Scaffold hopping Kinase inhibitor design

Evidence-Backed Application Scenarios for 5-(3-Methylphenoxy)pyridin-2-amine


BTK-Targeted Covalent Inhibitor Lead Optimization

Research groups developing irreversible BTK inhibitors for B-cell malignancies can employ 5-(3-Methylphenoxy)pyridin-2-amine as a core scaffold for introducing an electrophilic warhead (e.g., acrylamide) at the 2-amino position. The class-level SAR compiled in Section 3 demonstrates that meta-substituted 5-phenoxy-2-aminopyridine derivatives achieve single-digit nanomolar BTK IC₅₀ values (0.10 μM for the meta-benzyloxy analogue) and exhibit a selectivity window over EGFRK (33.5% inhibition at 20 μM for the meta-methoxy analogue vs. 87.0% for catechol-type compounds), making this scaffold suitable for selective irreversible inhibitor design [1]. The target compound's 3-methyl group provides a distinct lipophilic signature (π = +0.56) that can be exploited to tune LogD and metabolic stability while maintaining hinge-binding affinity.

Topical Anti-Inflammatory Formulation Development

The patent-protected use of phenoxypyridinamine compounds as topical agents for dermatoses such as psoriasis, atopic dermatitis, and contact dermatitis directly encompasses 5-(3-Methylphenoxy)pyridin-2-amine (X = methyl in the generic formula) [1]. The class benchmark of 60–82% edema reduction in the TPA mouse ear model (Section 3) establishes a quantitative activity baseline. The 2-amine regioisomer offers an underexplored substitution pattern compared to the extensively exemplified 3-amine and 4-amine series in the patent, providing an opportunity to identify compounds with improved skin penetration or reduced local irritation.

CCR5 Antagonist Fragment-Based Drug Discovery

The preliminary identification of this compound as a CCR5 antagonist [1] supports its use as a fragment hit or early lead in programs targeting HIV entry inhibition or CCR5-driven inflammatory diseases (asthma, rheumatoid arthritis, COPD). With optimized pyridin-2-amine CCR5 antagonists achieving sub-nanomolar IC₅₀ values (0.100–0.110 nM) in cell-cell fusion assays, the target compound provides a structurally validated starting point with a synthetically tractable 2-amino handle for further elaboration. The meta-methyl group can serve as a metabolic blocking position to reduce CYP-mediated oxidation of the phenyl ring.

Kinase Selectivity Panel Probe Synthesis

The differential selectivity profiles of meta-substituted vs. catechol-type 5-phenoxy-2-aminopyridine inhibitors (Section 3) position 5-(3-Methylphenoxy)pyridin-2-amine as a useful building block for constructing chemical probes to interrogate TEC family kinase biology. By synthesizing a focused library varying the electrophilic warhead and linker while retaining the 3-methylphenoxy group, researchers can map the contribution of the phenoxy substituent to ITK, TXK, and BMX/ETK selectivity independently of hinge-binding modifications, enabling rational polypharmacology or selectivity optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Methylphenoxy)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.